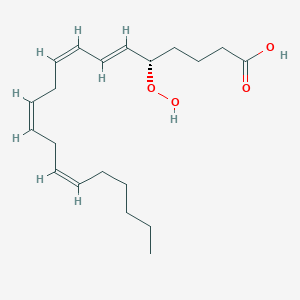

5(S)-HPETE

Descripción

Propiedades

IUPAC Name |

(5S,6E,8Z,11Z,14Z)-5-hydroperoxyicosa-6,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUUNUQHXIOFDA-JGKLHWIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017279 | |

| Record name | (5S,6E,8Z,11Z,14Z)-5-Hydroperoxy-6,8,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5(S)-Hydroperoxyeicosatetraenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71774-08-8 | |

| Record name | 5(S)-HPETE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71774-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8,11,14-Eicosatetraenoic acid, 5-hydroperoxy-, (S-(E,Z,Z,Z))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5S,6E,8Z,11Z,14Z)-5-Hydroperoxy-6,8,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5(S)-Hydroperoxyeicosatetraenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 5(S)-Hydroperoxyeicosatetraenoic Acid (5(S)-HPETE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(S)-Hydroperoxyeicosatetraenoic acid, systematically known as (5S,6E,8Z,11Z,14Z)-5-hydroperoxyicosa-6,8,11,14-tetraenoic acid , is a pivotal yet unstable intermediate in the metabolism of arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[1] As a primary product of 5-LOX, 5(S)-HPETE stands at a critical metabolic crossroads, directing the flow of bioactive lipid mediators toward either the pro-inflammatory leukotrienes or the hydroxyeicosatetraenoic acids.[2] This guide provides a comprehensive technical overview of this compound, from its biosynthesis and metabolic fate to its biological functions and the analytical methodologies required for its study.

Core Chemical and Physical Properties

A thorough understanding of this compound begins with its fundamental properties, which are crucial for its handling and analysis.

| Property | Value | Source |

| Full Chemical Name | (5S,6E,8Z,11Z,14Z)-5-hydroperoxyicosa-6,8,11,14-tetraenoic acid | |

| Synonyms | This compound, 5S-HpETE, Arachidonic acid 5-hydroperoxide | |

| Molecular Formula | C₂₀H₃₂O₄ | |

| Molecular Weight | 336.5 g/mol | |

| CAS Number | 71774-08-8 |

Biosynthesis of this compound: The 5-Lipoxygenase Pathway

The synthesis of this compound is a tightly regulated enzymatic process initiated in response to various cellular stimuli. This pathway is predominantly active in immune cells such as neutrophils, eosinophils, monocytes, macrophages, mast cells, and B lymphocytes.[1]

The key steps in the biosynthesis of this compound are:

-

Release of Arachidonic Acid: Upon cellular stimulation, cytosolic phospholipase A₂ (cPLA₂) is activated and translocates to the nuclear membrane, where it hydrolyzes membrane phospholipids to release arachidonic acid (AA).[3][4]

-

Activation of 5-Lipoxygenase: The synthesis of this compound is catalyzed by the enzyme 5-lipoxygenase (5-LOX).[5][6] The activity of 5-LOX is dependent on several factors, including calcium ions and ATP.[3][7]

-

Role of FLAP: 5-lipoxygenase-activating protein (FLAP), a nuclear membrane-bound protein, is essential for the efficient synthesis of this compound.[3][4] FLAP binds arachidonic acid and presents it to 5-LOX, facilitating the enzymatic reaction.[8]

-

Formation of this compound: 5-LOX catalyzes the stereospecific insertion of molecular oxygen at the C5 position of arachidonic acid, forming the hydroperoxy derivative, this compound.[3][5]

Biological Functions and Signaling

While this compound itself has some direct biological activities, its primary significance lies in its role as a precursor to a cascade of potent lipid mediators.

Direct Effects of this compound

-

Modulation of Ion Transport: this compound has been shown to be a potent inhibitor of Na⁺, K⁺-ATPase activity in neuronal synaptosomal membrane preparations, suggesting a role in modulating synaptic transmission. [9]* Steroidogenesis: Both this compound and 5(S)-HETE can stimulate the production of progesterone and testosterone in cultured rodent Leydig and ovarian glomerulosa cells. [1]

Signaling of Downstream Metabolites

The downstream products of this compound metabolism exert their effects by binding to specific G protein-coupled receptors (GPCRs). [10]

-

Leukotriene B₄ (LTB₄): LTB₄ is a powerful chemoattractant for neutrophils and other leukocytes, playing a key role in the innate immune response to infection and injury. [11]It signals through two receptors, the high-affinity BLT1 and the low-affinity BLT2. [12]Activation of these receptors leads to intracellular calcium mobilization, activation of MAP kinases, and translocation of NF-κB, ultimately promoting inflammation. [12]

-

Cysteinyl Leukotrienes (cysLTs): LTC₄, LTD₄, and LTE₄ are potent mediators of allergic inflammation and asthma. They bind to CysLT₁ and CysLT₂ receptors, leading to bronchoconstriction, increased vascular permeability, and mucus secretion. [2]CysLT₂ receptor signaling can also induce the production of chemokines through the activation of NF-κB and AP-1. [13]

-

5-oxo-ETE: This eicosanoid is a highly potent chemoattractant for eosinophils and also activates neutrophils. [14][15]It signals through the OXE receptor, leading to calcium mobilization, actin polymerization, and degranulation. [14]5-oxo-ETE is implicated in the pathogenesis of allergic diseases and may also play a role in cancer cell proliferation. [16]

Analytical Methodologies

The inherent instability of this compound and its low endogenous concentrations necessitate robust and sensitive analytical methods for its detection and quantification.

Sample Preparation and Extraction

Proper sample handling is critical to prevent the degradation of this compound. All biological samples should be collected in the presence of an antioxidant and a cyclooxygenase inhibitor, such as indomethacin, to prevent artefactual formation of eicosanoids. [17] Protocol for Solid-Phase Extraction (SPE) of Eicosanoids from Biological Fluids:

-

Acidification: Acidify the sample (e.g., serum, plasma, cell culture media) to a pH of 3.5 with 2M hydrochloric acid. [17]2. Column Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water. [15]3. Sample Loading: Apply the acidified sample to the conditioned C18 cartridge.

-

Washing: Wash the cartridge with 1 mL of 10% methanol to remove polar impurities. [15]5. Elution: Elute the eicosanoids, including this compound, with 1 mL of methanol or methyl formate. [13][15]6. Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., methanol/water) for analysis. [13]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of eicosanoids.

Key Parameters for LC-MS/MS Analysis:

-

Chromatography: Reversed-phase liquid chromatography using a C18 column is typically employed for the separation of eicosanoids. [6]* Ionization: Electrospray ionization (ESI) in the negative ion mode is used to generate precursor ions of the eicosanoids. [6]* Mass Spectrometry: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for selective and sensitive detection. [18]Two transitions (a quantifier and a qualifier) are typically monitored for each analyte. [19]

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference 5-HETE 319 115 [20] 12-HETE 319 179.11 [20] 15-HETE 319 219 [20] LTB₄ 335 195 [20] PGE₂ 351 271 [6] | PGD₂ | 351 | 271 | [6]|

Note: Specific MRM transitions for this compound are less commonly reported due to its instability. A common approach is to reduce this compound to 5(S)-HETE prior to analysis and quantify it as such.

Enzymatic Assays

The activity of 5-lipoxygenase can be determined by measuring the formation of its products, including this compound.

Protocol for a Spectrophotometric 5-LOX Activity Assay:

-

Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl, pH 7.4) containing the 5-LOX enzyme preparation, calcium chloride, and ATP.

-

Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

-

Monitoring: Monitor the formation of the conjugated diene in this compound by measuring the increase in absorbance at 234 nm.

-

Quantification: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Note: Commercially available fluorescence-based assay kits offer a high-throughput alternative for measuring 5-LOX activity. [9]

Conclusion

This compound is a central molecule in the complex web of eicosanoid signaling. Its position as the primary product of the 5-lipoxygenase pathway places it at the helm of a cascade that generates potent mediators of inflammation, allergy, and immunity. A thorough understanding of its biosynthesis, metabolism, and the biological actions of its downstream products is crucial for researchers and drug development professionals seeking to modulate these pathways in various disease states. The analytical techniques outlined in this guide provide the necessary tools for the accurate and reliable investigation of this important, albeit transient, lipid mediator.

References

-

(5S)-Hpete | C20H32O4 | CID 5280778 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators. (2019). Journal of Medicinal Chemistry, 62(17), 7672–7693. [Link]

-

5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation. (2014). The Journal of Biological Chemistry, 289(38), 26365–26374. [Link]

-

A 5-LO product, 5-HETE, or its unstable precursor 5-HpETE is oxidized... (n.d.). ResearchGate. Retrieved from [Link]

-

Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. (2017). Journal of Chromatography B, 1040, 279–288. [Link]

-

Arachidonic acid 5-hydroperoxide. (n.d.). In Wikipedia. Retrieved from [Link]

-

Lipoxygenase pathway. (2022, April 22). GPnotebook. Retrieved from [Link]

-

5-HPETE is a potent inhibitor of neuronal Na+, K(+)-ATPase activity. (1997). Biochemical and Biophysical Research Communications, 235(3), 687–690. [Link]

-

Metabolic pathway of arachidonic acid via 5-lipoxygenase. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure, Function, and Regulation of Leukotriene A4 Hydrolase. (2002). American Journal of Respiratory and Critical Care Medicine, 165(10), 1338–1343. [Link]

-

5-Lipoxygenase: mechanisms of regulation. (2009). The Journal of Lipid Research, 50(Supplement), S40–S45. [Link]

-

Signaling by the cysteinyl-leukotriene receptor 2. Involvement in chemokine gene transcription. (2005). The Journal of Biological Chemistry, 280(52), 42757–42765. [Link]

-

Substrate Selectivity of 5-Hydroxyeicosanoid Dehydrogenase and Its Inhibition by 5-Hydroxy-Δ6-Long-Chain Fatty Acids. (2010). The Journal of Pharmacology and Experimental Therapeutics, 335(3), 764–772. [Link]

-

Expression of 5-lipoxygenase and leukotriene A4 hydrolase in human atherosclerotic lesions correlates with symptoms of plaque instability. (2006). Proceedings of the National Academy of Sciences, 103(21), 8166–8171. [Link]

-

Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes. (2016). Prostaglandins & Other Lipid Mediators, 122, 1–9. [Link]

-

Physiology, Leukotrienes. (2023, August 14). In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens. (2012). Mediators of Inflammation, 2012, 591832. [Link]

-

Metabolites (peaks) identified with MRM transition code and liquid... (n.d.). ResearchGate. Retrieved from [Link]

-

Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice. (2022). PLOS ONE, 17(10), e0276233. [Link]

-

Leukotrienes || structure , function and association with disease. (2020, November 29). YouTube. Retrieved from [Link]

-

5-Oxo-eicosatetraenoic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

Selecting and optimizing transitions for LC-MS/MS methods. (2024). Forensic RTI. Retrieved from [Link]

-

A 5-Lipoxygenase-Specific Sequence Motif Impedes Enzyme Activity and Confers Dependence on a Partner Protein. (2020). The Journal of Biological Chemistry, 295(36), 12599–12608. [Link]

-

G protein-coupled receptor. (n.d.). In Wikipedia. Retrieved from [Link]

-

Enhanced formation of 5-oxo-6,8,11,14-eicosatetraenoic acid by cancer cells in response to oxidative stress, docosahexaenoic acid and neutrophil-derived 5-hydroxy-6,8,11,14-eicosatetraenoic acid. (2009). Carcinogenesis, 30(10), 1756–1763. [Link]

-

Regulation of the activity of 5-lipoxygenase, a key enzyme in leukotriene biosynthesis. (2007). The Journal of Clinical Investigation, 117(9), 2273–2276. [Link]

-

Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol? (2021, October 21). ResearchGate. Retrieved from [Link]

-

Leukotriene B4. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A 5-Lipoxygenase-Specific Sequence Motif Impedes Enzyme Activity and Confers Dependence on a Partner Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 11. Leukotriene B4 - Wikipedia [en.wikipedia.org]

- 12. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signaling by the cysteinyl-leukotriene receptor 2. Involvement in chemokine gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Metabolism and biologic effects of 5-oxoeicosanoids on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. forensicrti.org [forensicrti.org]

- 20. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of 5(S)-HPETE from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HPETE) from arachidonic acid is a critical initiating step in the 5-lipoxygenase (5-LOX) pathway, a central axis in inflammatory and allergic responses.[1][2][3] This pathway generates a cascade of potent lipid mediators, collectively known as leukotrienes, which are deeply implicated in the pathophysiology of numerous diseases, including asthma, rheumatoid arthritis, and cardiovascular disorders.[1][2][4] A thorough understanding of the molecular intricacies of this compound synthesis is paramount for the rational design of novel therapeutics aimed at modulating inflammatory processes.

This technical guide provides a comprehensive overview of the core enzymatic machinery, regulatory mechanisms, and state-of-the-art experimental methodologies for studying the conversion of arachidonic acid to this compound. It is designed to serve as a valuable resource for researchers actively engaged in inflammation research and drug discovery.

The Core Biosynthetic Pathway: A Symphony of Molecular Events

The conversion of arachidonic acid to this compound is a tightly regulated, multi-step process that occurs primarily in inflammatory cells such as neutrophils, eosinophils, monocytes, and mast cells.[5] The key players in this pathway are the enzyme 5-lipoxygenase (5-LOX) and its activating protein, FLAP.

Key Players and Their Roles

| Component | Function |

| Arachidonic Acid (AA) | A polyunsaturated fatty acid released from the cell membrane by phospholipase A2. It serves as the primary substrate for the 5-LOX enzyme.[1] |

| 5-Lipoxygenase (5-LOX) | A non-heme iron-containing dioxygenase that catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid to form this compound.[4][6] |

| 5-Lipoxygenase-Activating Protein (FLAP) | A nuclear membrane protein that binds arachidonic acid and presents it to 5-LOX, thereby facilitating the enzymatic reaction.[1][7][8] FLAP is essential for efficient leukotriene synthesis in intact cells.[7][9] |

| Calcium Ions (Ca2+) | An essential cofactor that promotes the translocation of 5-LOX from the cytosol to the nuclear membrane, where it interacts with FLAP.[2] |

The Catalytic Mechanism of 5-LOX

The enzymatic conversion of arachidonic acid to this compound by 5-LOX involves two principal steps:

-

Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the C7 position of arachidonic acid.[3]

-

Oxygen Insertion: Molecular oxygen is then inserted at the C5 position, leading to the formation of the hydroperoxy derivative, this compound.[3]

This initial product, this compound, is an unstable intermediate that can be further metabolized through several downstream pathways.[10][11]

Downstream Fates of this compound

This compound serves as a crucial branching point in the 5-LOX pathway, leading to the generation of various bioactive lipids:

-

Leukotriene A4 (LTA4): 5-LOX can further catalyze the dehydration of this compound to form the unstable epoxide LTA4.[1][11] LTA4 is the precursor to all leukotrienes.

-

5(S)-hydroxy-eicosatetraenoic acid (5(S)-HETE): this compound can be rapidly reduced to the more stable alcohol 5(S)-HETE.[12]

-

5-oxo-eicosatetraenoic acid (5-oxo-ETE): 5(S)-HETE can be further oxidized to the potent chemoattractant 5-oxo-ETE.[3][12] In some cells, like murine macrophages, 5-oxo-ETE can also be formed directly from 5-HPETE.[13]

The relative production of these metabolites is cell-type specific and depends on the expression and activity of downstream enzymes.[1]

Figure 1. Simplified schematic of the 5-lipoxygenase pathway, highlighting the central role of this compound.

Regulation of this compound Biosynthesis

The production of this compound is a tightly controlled process, ensuring that the potent inflammatory mediators of this pathway are only generated when necessary.[2] Cellular 5-LOX activity is regulated at multiple levels:

-

Substrate Availability: The release of arachidonic acid from membrane phospholipids by cytosolic phospholipase A2 (cPLA2) is a key rate-limiting step.[2]

-

Cellular Localization: In resting cells, 5-LOX resides in the cytoplasm. Upon cellular activation and an increase in intracellular calcium, both 5-LOX and cPLA2 translocate to the nuclear membrane, where they colocalize with FLAP.[2]

-

Cofactor Dependence: The activity of 5-LOX is dependent on the presence of calcium and ATP.[2][11]

-

Redox State: The cellular redox environment can influence 5-LOX activity. For instance, phospholipid hydroperoxide glutathione peroxidase can regulate lipid hydroperoxide levels, thereby modulating 5-LOX function.[14]

Experimental Methodologies for Studying this compound Biosynthesis

A variety of experimental approaches can be employed to investigate the biosynthesis of this compound, ranging from cell-free enzyme assays to complex cellular models.

Cell-Free 5-Lipoxygenase Activity Assays

These assays utilize purified or recombinant 5-LOX to directly measure its enzymatic activity. They are particularly useful for screening potential inhibitors and for mechanistic studies.[15]

Principle: The formation of hydroperoxides from a polyunsaturated fatty acid substrate is monitored.[15]

Common Detection Methods:

| Method | Principle | Advantages | Disadvantages |

| Spectrophotometry | Measures the increase in absorbance at a specific wavelength (e.g., 280 nm) corresponding to the formation of the conjugated diene in the product.[16] | Simple, rapid, and cost-effective. | Can be prone to interference from other absorbing compounds. |

| Fluorometry | A LOX substrate is converted to an intermediate that reacts with a probe to generate a fluorescent product.[17] | High sensitivity and specificity. | May require specialized equipment. |

Protocol: Spectrophotometric 5-LOX Activity Assay

-

Prepare the Reaction Mixture: In a suitable buffer (e.g., Tris-HCl), combine the 5-LOX enzyme preparation and the substrate (e.g., arachidonic acid or linoleic acid).[16]

-

Initiate the Reaction: Add the substrate to the enzyme solution to start the reaction.

-

Monitor Absorbance: Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 234 nm for linoleic acid) over time using a spectrophotometer.[16]

-

Calculate Enzyme Activity: The rate of change in absorbance is directly proportional to the enzyme activity.

Cellular Assays for 5-Lipoxygenase Activity

Cell-based assays provide a more physiologically relevant system for studying 5-LOX activity, as they take into account the complex regulatory mechanisms present in intact cells.[18]

Principle: Cells capable of producing 5-LOX products (e.g., neutrophils, monocytes) are stimulated to induce the 5-LOX pathway. The production of this compound and its downstream metabolites is then quantified.

Protocol: Cellular 5-LOX Assay in Human Neutrophils

-

Isolate Neutrophils: Isolate primary human neutrophils from fresh whole blood using standard density gradient centrifugation techniques.

-

Pre-incubation with Inhibitors: Pre-incubate the isolated neutrophils with the test compounds (potential 5-LOX inhibitors) for a defined period.

-

Cellular Activation: Stimulate the cells with a calcium ionophore (e.g., A23187) and arachidonic acid to induce 5-LOX activity.

-

Reaction Termination and Extraction: After a specific incubation time, terminate the reaction and extract the lipid mediators using a suitable organic solvent.

-

Quantification by HPLC or LC-MS/MS: Analyze the extracted samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify this compound and other eicosanoids.[12][19]

Figure 2. A typical experimental workflow for a cell-based 5-lipoxygenase assay.

Analytical Techniques for this compound Quantification

Accurate and sensitive quantification of this compound and its metabolites is crucial for studying the 5-LOX pathway.

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC with UV detection is a widely used method for separating and quantifying eicosanoids.[12] Products are identified based on their retention times and UV spectra.[12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and specificity for the analysis of lipid mediators, allowing for the detection of low-abundance species.[19]

Pharmacological Inhibition of this compound Biosynthesis

Given the central role of the 5-LOX pathway in inflammation, significant efforts have been dedicated to the development of inhibitors targeting this pathway.

Classes of 5-LOX Pathway Inhibitors

| Inhibitor Class | Mechanism of Action | Examples |

| Redox Inhibitors | Compete with arachidonic acid for binding to the active site and/or maintain the iron in its inactive ferrous state.[20][21] | Nordihydroguaiaretic acid (NDGA) |

| Non-Redox Inhibitors | Compete with arachidonic acid for binding to the active site without affecting the iron's redox state.[20][21] | Zileuton, CJ-13,610 |

| Iron Ligand Inhibitors | Chelate the non-heme iron atom in the active site of 5-LOX, thereby inhibiting its catalytic activity.[20][21] | BWA4C |

| FLAP Inhibitors | Bind to FLAP and prevent the transfer of arachidonic acid to 5-LOX.[8][22] | MK-886, MK-591 |

The development of potent and selective inhibitors of the 5-LOX pathway remains an active area of research, with the goal of creating novel anti-inflammatory therapies with improved efficacy and safety profiles.

Conclusion

The biosynthesis of this compound from arachidonic acid represents a critical control point in the production of pro-inflammatory leukotrienes. A deep understanding of the molecular mechanisms governing this pathway, coupled with robust experimental methodologies, is essential for advancing our knowledge of inflammatory diseases and for the development of next-generation therapeutics. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of the 5-lipoxygenase pathway and to contribute to the ongoing efforts to modulate its activity for therapeutic benefit.

References

-

The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. ProBiologists. [Link]

-

5-Lipoxygenase: mechanisms of regulation. PMC - NIH. [Link]

-

Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. MDPI. [Link]

-

Substrate Selectivity of 5-Hydroxyeicosanoid Dehydrogenase and Its Inhibition by 5-Hydroxy-Δ6-Long-Chain Fatty Acids. PMC - NIH. [Link]

-

Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A 4 Hydrolase. MDPI. [Link]

-

Arachidonic acid 5-hydroperoxide. Wikipedia. [Link]

-

Lipoxygenase Assay Kits. Biocompare. [Link]

-

Lipoxygenase (LOX) Activity Assay Kit (MAES0269). Assay Genie. [Link]

-

Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube. [Link]

-

Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses. PMC - PubMed Central. [Link]

-

Biosynthesis of 5-oxo-6,8,11,14-eicosatetraenoic Acid From 5-hydroperoxyeicosatetraenoic Acid in the Murine Macrophage. PubMed. [Link]

-

Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model. PubMed Central. [Link]

-

Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. PMC. [Link]

-

The Molecular Biology and Regulation of 5-Lipoxygenase. American Journal of Respiratory and Critical Care Medicine. [Link]

-

5-lipoxygenase-activating protein. Wikipedia. [Link]

-

Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology. [Link]

-

Arachidonate 5-lipoxygenase. Wikipedia. [Link]

-

Electrospray mass spectrometric analysis of 5-hydroperoxy and 5-hydroxyeicosatetraenoic acids generated by lipid peroxidation of red blood cell ghost phospholipids. ACS Publications. [Link]

-

Chemical and enzymic syntheses of 5-HPETE, a key biological precursor of slow-reacting substance of anaphylaxis (SRS), and 5-HETE. ACS Publications. [Link]

-

A cell-based assay for screening lipoxygenase inhibitors. ResearchGate. [Link]

-

5-Hydroxyeicosatetraenoic acid. Wikipedia. [Link]

-

Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry. MDPI. [Link]

-

5-Lipoxygenase Activating Protein (FLAP) Dependent Leukotriene Biosynthesis Inhibition (MK591) Attenuates Lipid A Endotoxin-Induced Inflammation. PLOS One. [Link]

-

The biology of 5-lipoxygenase: function, structure, and regulatory mechanisms. PubMed. [Link]

-

5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]

-

A 5-LO product, 5-HETE, or its unstable precursor 5-HpETE is oxidized... ResearchGate. [Link]

-

Designing therapeutically effective 5-lipoxygenase inhibitors. PubMed. [Link]

-

5-lipoxygenase-activating protein. Grokipedia. [Link]

-

5-lipoxygenase and FLAP. PubMed - NIH. [Link]

-

5-Lipoxygenase inhibitors under clinical development. ResearchGate. [Link]

Sources

- 1. probiologists.com [probiologists.com]

- 2. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry | MDPI [mdpi.com]

- 6. Arachidonate 5-lipoxygenase - Wikipedia [en.wikipedia.org]

- 7. Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. 5-lipoxygenase and FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arachidonic acid 5-hydroperoxide - Wikipedia [en.wikipedia.org]

- 11. The biology of 5-lipoxygenase: function, structure, and regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substrate Selectivity of 5-Hydroxyeicosanoid Dehydrogenase and Its Inhibition by 5-Hydroxy-Δ6-Long-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of 5-oxo-6,8,11,14-eicosatetraenoic acid from 5-hydroperoxyeicosatetraenoic acid in the murine macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atsjournals.org [atsjournals.org]

- 15. biocompare.com [biocompare.com]

- 16. assaygenie.com [assaygenie.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]

- 21. Designing therapeutically effective 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 5-Lipoxygenase Activating Protein (FLAP) Dependent Leukotriene Biosynthesis Inhibition (MK591) Attenuates Lipid A Endotoxin-Induced Inflammation | PLOS One [journals.plos.org]

A Technical Guide to the Role of 5-Lipoxygenase in 5(S)-HPETE Formation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Lipoxygenase (5-LOX) is a pivotal enzyme in the arachidonic acid cascade, catalyzing the initial steps in the biosynthesis of leukotrienes, a class of potent pro-inflammatory lipid mediators. The primary product of 5-LOX activity is 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HPETE), a critical and unstable intermediate that serves as the gateway to the entire leukotriene family. Understanding the intricate mechanisms governing 5-LOX's structure, activation, and catalytic function in forming this compound is fundamental for developing targeted therapeutics for a host of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. This guide provides an in-depth exploration of the 5-LOX pathway, detailing the molecular interplay, catalytic steps, and robust methodologies for its investigation.

Introduction: The 5-Lipoxygenase Pathway in Inflammation

The metabolism of arachidonic acid (AA) via cyclooxygenase (COX) and lipoxygenase (LOX) pathways gives rise to a diverse family of bioactive lipids known as eicosanoids. While the COX pathway produces prostaglandins and thromboxanes, the 5-LOX pathway is responsible for synthesizing leukotrienes (LTs).[1] LTs are key mediators of inflammation, eliciting responses such as smooth muscle contraction, increased vascular permeability, and potent chemotaxis of immune cells.[1]

The entire leukotriene cascade is initiated by the dual catalytic activity of a single enzyme: 5-lipoxygenase.[1] 5-LOX first catalyzes the stereospecific oxygenation of AA to form this compound.[1][2] Subsequently, the same enzyme catalyzes the dehydration of this compound into the unstable epoxide, Leukotriene A4 (LTA4).[1][2][3] LTA4 is the branching point for the synthesis of all other leukotrienes.[1][4] Given its gatekeeper role, the formation of this compound by 5-LOX is the rate-limiting and committing step, making it a prime target for pharmacological intervention.

The 5-Lipoxygenase Enzyme System: A Coordinated Effort

The cellular activity of 5-LOX is not an isolated event but a tightly regulated process involving translocation and a critical accessory protein.

Molecular Architecture of 5-LOX

Human 5-LOX is a 78-kDa non-heme iron-containing dioxygenase.[2] Its crystal structure reveals two key domains:

-

N-terminal C2-like domain: A regulatory domain that is involved in calcium binding and mediating the enzyme's translocation to the nuclear membrane upon cell activation.

-

C-terminal catalytic domain: This larger domain houses the non-heme iron atom essential for catalysis.[2] The active site is characterized by a unique, deeply buried cavity.[5][6] Structural studies suggest a "cork" motif, involving residues like Phe-177 and Tyr-181, shields the active site, and its displacement is necessary for substrate entry.[5][7]

The Essential Role of FLAP

In an intact cellular environment, 5-LOX activity is absolutely dependent on the 5-Lipoxygenase-Activating Protein (FLAP) .[8][9] FLAP is an 18-kDa integral nuclear membrane protein that functions as an arachidonic acid transfer protein.[8][10][11] Its role is multifaceted:

-

Substrate Presentation: Upon cell stimulation, cytosolic phospholipase A2 (cPLA2) translocates to the nuclear envelope and liberates AA from membrane phospholipids.[11] FLAP binds this newly released AA and presents it to 5-LOX, effectively concentrating the substrate for the enzyme.[8][10][12]

-

Scaffolding: FLAP acts as a membrane anchor for 5-LOX, localizing the enzyme to the site of substrate availability at the nuclear envelope.[13]

This functional coupling is so critical that inhibitors targeting FLAP (e.g., MK-886) effectively block cellular leukotriene synthesis without directly inhibiting the catalytic activity of the 5-LOX enzyme itself.[12]

The Catalytic Mechanism: Step-by-Step Formation of this compound

The conversion of arachidonic acid to this compound is a highly orchestrated, multi-step process initiated by cellular stimuli.

Caption: Cellular activation and formation of this compound.

-

Cellular Activation and Translocation: Pro-inflammatory stimuli trigger a rise in intracellular calcium concentration.[2] This calcium influx induces the translocation of both cPLA2 and the normally cytosolic 5-LOX to the nuclear envelope.[8][11]

-

Substrate Liberation and Transfer: At the nuclear membrane, activated cPLA2 hydrolyzes phospholipids to release free arachidonic acid.[10][11] This AA is immediately bound by the resident membrane protein FLAP.[8][12]

-

Enzyme Docking and Substrate Presentation: The translocated 5-LOX docks with FLAP.[13] FLAP then presents the bound arachidonic acid to the catalytic site of 5-LOX.[8][10] This step is crucial for efficient catalysis in the cellular milieu.[9]

-

Stereospecific Oxygenation: Inside the active site, the non-heme iron atom facilitates the stereospecific abstraction of the pro-S hydrogen atom from the C7 position of arachidonic acid. Molecular oxygen is then inserted at the C5 position, resulting in the formation of the hydroperoxy product, 5(S)-hydroperoxyeicosatetraenoic acid (this compound).[2]

Downstream Fates of this compound

This compound is a highly reactive and unstable intermediate with two primary metabolic fates:

-

Conversion to Leukotriene A4 (LTA4): In the second step of its catalytic cycle, 5-LOX itself acts on this compound, abstracting water to form the unstable epoxide LTA4.[1][3] LTA4 is then rapidly converted to either LTB4 by LTA4 hydrolase or the cysteinyl leukotrienes (LTC4, LTD4, LTE4) by LTC4 synthase.[1][4][14]

-

Reduction to 5(S)-HETE: Alternatively, this compound can be rapidly reduced by cellular peroxidases, such as glutathione peroxidase, to its more stable corresponding alcohol, 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE).[15][16] 5(S)-HETE itself possesses biological activity and is often used as a stable marker for the activation of the 5-LOX pathway in analytical experiments.[17]

Methodologies for Assessing 5-LOX Activity

Evaluating the formation of this compound is central to studying 5-LOX function and screening for inhibitors. Due to its instability, direct measurement is challenging; therefore, assays often measure total 5-LOX products or the stable downstream metabolite, 5-HETE.

Cell-Free (Recombinant Enzyme) Assays

These assays are ideal for direct inhibitor-enzyme interaction studies, removing the complexities of cellular uptake and protein interactions like FLAP.

| Assay Type | Principle | Advantages | Disadvantages |

| Spectrophotometric | Measures the increase in absorbance at 234-238 nm due to the formation of a conjugated diene in the hydroperoxy product.[18] | Simple, rapid, continuous monitoring. | Lower sensitivity, potential for interference from UV-absorbing compounds. |

| Fluorometric | Measures the fluorescence generated by an intermediate that reacts with a probe upon conversion of the LOX substrate.[18][19] | High sensitivity, suitable for high-throughput screening (HTS).[18] | Indirect measurement, prone to fluorescent artifacts. |

Protocol: Spectrophotometric Assay for Recombinant 5-LOX Activity

-

Rationale: This protocol provides a direct, real-time measurement of 5-LOX catalytic activity by monitoring the formation of the conjugated diene system in this compound, which exhibits a characteristic UV absorbance maximum.

-

Materials:

-

Recombinant human 5-LOX

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1 M NaCl, 2 mM CaCl₂, 1 mM EDTA, 1 mM ATP.

-

Arachidonic Acid (Substrate): Stock solution in ethanol.

-

UV-transparent 96-well plate or cuvette.

-

UV-Vis Spectrophotometer capable of kinetic reads at 235 nm.

-

-

Procedure:

-

Prepare the reaction mixture in the assay buffer. For a 200 µL final volume, add buffer, CaCl₂, and ATP to the wells.

-

Add a defined amount of recombinant 5-LOX enzyme to each well.

-

Self-Validation Step: Include control wells: a "no enzyme" control to check for non-enzymatic substrate oxidation and a "no substrate" control to establish the baseline absorbance of the enzyme solution. Include a known 5-LOX inhibitor as a positive control for inhibition.

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding the arachidonic acid substrate to a final concentration of 10-20 µM.

-

Immediately begin kinetic measurement of absorbance at 235 nm every 15-30 seconds for 10-15 minutes.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (Extinction coefficient for HPETE ≈ 23,000 M⁻¹cm⁻¹). Compare the rates of inhibitor-treated wells to the vehicle control to determine percent inhibition.

-

Cell-Based Assays

These assays provide a more physiologically relevant context, as they incorporate the entire cellular machinery, including FLAP. Human neutrophils or monocyte-derived macrophages are common model systems.

Protocol: LC-MS/MS Analysis of 5-HETE from Activated Neutrophils

-

Rationale: This is the gold standard for specific and sensitive quantification of 5-LOX pathway activation in a cellular context.[20] It measures the stable, reduced product 5-HETE. The use of a deuterated internal standard is critical for accurate quantification, correcting for analyte loss during sample preparation.

-

Materials:

-

Isolated human neutrophils.

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Calcium Ionophore (e.g., A23187).

-

Test compound (inhibitor) or vehicle (DMSO).

-

Deuterated internal standard (5-HETE-d8).

-

Methanol (ice-cold) for quenching.

-

Solid Phase Extraction (SPE) cartridges (e.g., C18).

-

LC-MS/MS system with a C18 column.

-

-

Procedure:

-

Cell Stimulation: Resuspend isolated neutrophils in HBSS at a concentration of 5-10 x 10⁶ cells/mL. Pre-incubate cells with the test inhibitor or vehicle for 15 minutes at 37°C.

-

Initiate 5-LOX activation by adding Calcium Ionophore A23187 (final concentration 1-5 µM). Incubate for 10 minutes at 37°C.

-

Reaction Quenching & Lysis: Stop the reaction by adding 2 volumes of ice-cold methanol containing the 5-HETE-d8 internal standard. This step simultaneously quenches enzymatic activity and precipitates proteins.

-

Centrifuge to pellet the precipitated protein. Collect the supernatant.

-

Sample Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol, followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove salts and polar impurities.

-

Elute the eicosanoids with 100% methanol or acetonitrile.

-

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of mobile phase (e.g., 50:50 methanol:water).

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a gradient elution method to separate 5-HETE from other eicosanoids.[21] Monitor the specific mass transitions for 5-HETE and 5-HETE-d8 using Multiple Reaction Monitoring (MRM) mode.

-

Data Analysis: Construct a standard curve using known amounts of 5-HETE. Quantify the amount of 5-HETE in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the standard curve.

-

Caption: Experimental workflow for LC-MS/MS quantification of 5-HETE.

Conclusion and Future Directions

The enzymatic conversion of arachidonic acid to this compound by 5-lipoxygenase represents a master control point for inflammatory signaling. The intricate dance between calcium-dependent translocation, the essential substrate-presenting function of FLAP, and the dual catalytic nature of the 5-LOX enzyme provides multiple avenues for therapeutic targeting. While direct 5-LOX inhibitors and FLAP antagonists have shown clinical promise, ongoing research is focused on developing more specific inhibitors with improved safety profiles and exploring the nuanced roles of this pathway in a wider range of diseases, from cancer to neurodegeneration.[14] A thorough understanding of the mechanisms detailed in this guide is indispensable for any scientist aiming to modulate this critical inflammatory pathway.

References

-

Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A 4 Hydrolase. MDPI. [Link]

-

5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity. PMC. [Link]

-

Properties of enzymes in hepatocytes that convert 5-HPETE or LTA4 into LTB4. PubMed. [Link]

-

5-Lipoxygenase: mechanisms of regulation. PMC. [Link]

-

Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses. PMC. [Link]

-

Ultrasensitive Profiling of Arachidonic Acid Metabolites Based on 5-(Diisopropylamino)amylamine Derivatization–Ultraperformance Liquid Chromatography–Tandem Mass Spectrometry. ACS Publications. [Link]

-

The structure of human 5-lipoxygenase. PMC. [Link]

-

ATP Allosterically Activates the Human 5-Lipoxygenase Molecular Mechanism of Arachidonic Acid and 5(S)-Hydroperoxy-6(E),8(Z),11(Z),14(Z)-eicosatetraenoic Acid. ACS Publications. [Link]

-

Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry. MDPI. [Link]

-

The Structure of Human 5-Lipoxygenase. ResearchGate. [Link]

-

Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. PMC. [Link]

-

Cell Biology of the 5-Lipoxygenase Pathway. American Journal of Respiratory and Critical Care Medicine. [Link]

-

Lipoxygenase Assay Kits. Biocompare. [Link]

-

5-lipoxygenase and FLAP. PubMed. [Link]

-

The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. ProBiologists. [Link]

-

Cell biology of the 5-lipoxygenase pathway. PubMed. [Link]

-

A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue. National Institutes of Health. [Link]

-

Insights into 5-Lipoxygenase Active Site and Catalysis. ProQuest. [Link]

-

A 5-LO product, 5-HETE, or its unstable precursor 5-HpETE is oxidized... ResearchGate. [Link]

-

The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer's disease phenotype. Frontiers. [Link]

-

Biosynthetic Crossover of 5-Lipoxygenase and Cyclooxygenase-2 Yields 5-Hydroxy-PGE2 and 5-Hydroxy-PGD2. ACS Publications. [Link]

-

Identification of the substrate access portal of 5-Lipoxygenase. PMC. [Link]

-

Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators. Frontiers. [Link]

-

Liquid chromatography tandem mass spectrometry analysis of arachidonic and eicosapentanoic acid metabolites by using experimen. CORE. [Link]

-

LC-MS/MS method development for anti- oxidative biomarkers. Universidade de Lisboa. [Link]

-

Lipoxygenases – Structure and reaction mechanism. Elsevier. [Link]

-

Schematic representation of the 5-Lipoxygenase enzyme metabolic... ResearchGate. [Link]

-

Development of a fluorescence-based enzyme assay of human 5-lipoxygenase. PubMed. [Link]

-

5-HPETE is a potent inhibitor of neuronal Na+, K(+)-ATPase activity. PubMed. [Link]

-

5-lipoxygenase-activating protein. Wikipedia. [Link]

-

What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases. Semantic Scholar. [Link]

-

Lipoxygenase pathway. GPnotebook. [Link]

-

Substrate Selectivity of 5-Hydroxyeicosanoid Dehydrogenase and Its Inhibition by 5-Hydroxy-Δ6-Long-Chain Fatty Acids. PMC. [Link]

Sources

- 1. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. probiologists.com [probiologists.com]

- 5. The structure of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Insights into 5-Lipoxygenase Active Site and Catalysis" by Sunayana Mitra [repository.lsu.edu]

- 7. Identification of the substrate access portal of 5-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-lipoxygenase and FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsjournals.org [atsjournals.org]

- 11. Cell biology of the 5-lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-lipoxygenase-activating protein - Wikipedia [en.wikipedia.org]

- 14. Frontiers | The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype [frontiersin.org]

- 15. gpnotebook.com [gpnotebook.com]

- 16. Substrate Selectivity of 5-Hydroxyeicosanoid Dehydrogenase and Its Inhibition by 5-Hydroxy-Δ6-Long-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry [mdpi.com]

- 18. Development of a fluorescence-based enzyme assay of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 21. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

5(S)-HPETE structure, stereochemistry, and chemical properties

An In-Depth Technical Guide to 5(S)-Hydroperoxyeicosatetraenoic Acid (5(S)-HPETE): Structure, Stereochemistry, and Chemical Properties

Introduction

In the complex and highly regulated world of lipid signaling, eicosanoids stand out as potent, locally acting mediators derived from arachidonic acid. Central to their biosynthesis is the 5-lipoxygenase (5-LOX) pathway, which governs the production of pro-inflammatory leukotrienes and hydroxyeicosatetraenoic acids. At the very branch point of this critical pathway lies 5(S)-hydroperoxyeicosatetraenoic acid, or this compound. It is not merely a transient molecule but a pivotal intermediate whose metabolic fate dictates the downstream inflammatory response.

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and professionals in drug development. We will delve into its precise molecular structure and stereochemistry, explore its biosynthesis and subsequent metabolic transformations, detail its chemical properties and handling requirements, and discuss its biological significance. The aim is to furnish a document that is not only scientifically accurate but also provides practical, field-proven insights into working with this labile yet crucial biomolecule.

Section 1: Molecular Profile and Stereochemistry

The precise three-dimensional arrangement of atoms in this compound is fundamental to its recognition by enzymes and its inherent chemical reactivity. Its identity is defined by a 20-carbon polyunsaturated fatty acid backbone featuring a hydroperoxy group at the fifth carbon.

IUPAC Name: (5S,6E,8Z,11Z,14Z)-5-hydroperoxyicosa-6,8,11,14-tetraenoic acid.[1]

This nomenclature precisely defines two critical aspects of its structure:

-

Stereochemistry at Carbon 5: The ‘(5S)’ designation indicates that the hydroperoxy group (-OOH) is in the S configuration. This stereospecificity is a direct result of the enzymatic action of 5-LOX and is paramount for its subsequent conversion into leukotriene A4.

-

Double Bond Geometry: The fatty acid chain contains four double bonds. Their geometry is a mix of trans (E) and cis (Z) configurations: 6E, 8Z, 11Z, 14Z.[1] This specific arrangement is crucial for the molecule's overall shape and its ability to fit into the active sites of downstream enzymes.

Key Chemical Properties

A summary of the essential identifiers and properties of this compound is provided below for quick reference.

| Property | Value | Source |

| IUPAC Name | (5S,6E,8Z,11Z,14Z)-5-hydroperoxyicosa-6,8,11,14-tetraenoic acid | [1] |

| Synonyms | 5S-HpETE, 5-hydroperoxyeicosatetraenoic acid | [1] |

| CAS Number | 71774-08-8 | [2] |

| Molecular Formula | C₂₀H₃₂O₄ | [1] |

| Molecular Weight | 336.5 g/mol | [1] |

| UV Absorbance Max (λmax) | 236 nm | [2] |

Section 2: Biosynthesis and Metabolism

This compound is exclusively generated through the 5-lipoxygenase pathway, originating from arachidonic acid. Its formation is the first committed step towards the synthesis of leukotrienes.

Biosynthesis via 5-Lipoxygenase (5-LOX)

The process begins when cellular stimuli (e.g., inflammatory signals) activate phospholipase A₂, which liberates arachidonic acid from membrane phospholipids. Cytosolic 5-LOX then translocates to the nuclear membrane, where, in the presence of the 5-lipoxygenase-activating protein (FLAP), it catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid to form this compound.[2][3][4]

The Two Fates of this compound

Once formed, this compound stands at a metabolic crossroads. Its fate determines the specific class of signaling molecules that will be produced, making it a critical control point in the inflammatory cascade.

-

Reduction to 5(S)-HETE: In the presence of ubiquitous cellular peroxidases, such as glutathione peroxidase, the hydroperoxy group of this compound is rapidly reduced to a more stable hydroxyl group, yielding 5(S)-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5(S)-HETE).[3][5] 5(S)-HETE is a biologically active molecule in its own right, acting as a chemoattractant for neutrophils and other immune cells.[3][5]

-

Dehydration to Leukotriene A₄ (LTA₄): The same 5-LOX enzyme that forms this compound possesses a second, distinct catalytic activity. It can act as a dehydratase, abstracting a proton and eliminating a water molecule from this compound to form an unstable epoxide known as Leukotriene A₄ (LTA₄).[2][6] LTA₄ is the immediate precursor to all leukotrienes; it is subsequently converted to LTB₄ by LTA₄ hydrolase or to the cysteinyl leukotriene LTC₄ by LTC₄ synthase.[6]

The diagram below illustrates this pivotal branching point in the 5-LOX pathway.

Section 3: Chemical Properties and Handling

The defining chemical feature of this compound is its hydroperoxide moiety, which renders the molecule relatively unstable and reactive compared to its alcohol analogue, 5(S)-HETE.

-

Instability: The -OOH group is susceptible to reduction, rearrangement, and degradation. In biological systems, it is rapidly converted to 5(S)-HETE.[3] Ex vivo, it can degrade if not handled under appropriate conditions, compromising experimental results.

-

Reactivity: As a hydroperoxide, it can participate in redox reactions. This inherent reactivity is harnessed by the 5-LOX enzyme for the synthesis of LTA₄.

Self-Validating Protocol for Storage and Handling

To ensure the integrity of this compound for research applications, adherence to a strict handling protocol is essential. The causality behind these steps is to minimize oxidation and thermal degradation.

-

Storage: Store this compound at -80°C under an inert atmosphere (argon or nitrogen).[2] This minimizes thermal decomposition and prevents reaction with atmospheric oxygen. Long-term stability of at least two years can be expected under these conditions.[2]

-

Solvent: this compound is typically supplied in an organic solvent like ethanol.[2] For experimental use, stock solutions should be prepared in high-purity, deoxygenated solvents such as ethanol, methanol, or DMSO.

-

Aqueous Buffers: For experiments in aqueous buffers, prepare the solution immediately before use. Create a concentrated stock in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. The final concentration of the organic solvent should be minimized to avoid affecting the biological system.

-

Handling: When handling, use gas-tight syringes that have been purged with inert gas. Keep the vial on dry ice as much as possible and minimize the time it is exposed to room temperature and air.

Section 4: Biological Functions and Significance

While much of its biological importance stems from its role as a precursor, this compound itself exhibits some biological activities.

-

Gene Induction: At micromolar concentrations, this compound has been shown to mediate the induction of the proto-oncogene c-fos in cells stimulated with TNF, suggesting it can participate directly in cellular signaling pathways.[2]

-

Inflammation: As the gateway to both 5-HETE and the leukotrienes, its production is a key initiating event in acute inflammation.[6][7]

-

Steroidogenesis: Some studies suggest that this compound and its reduced product, 5(S)-HETE, can stimulate the production of steroid hormones like progesterone and testosterone in certain cell types, potentially by increasing the transcription of the steroidogenic acute regulatory protein (StAR).[5]

-

NK Cell Signaling: Research has indicated that 5-HPETE can restore the function of macrophages that have been suppressed by omega-3 fatty acids, thereby enabling them to activate Natural Killer (NK) cell signaling.[4]

The primary significance of this compound remains its position as the committed intermediate that feeds into two major branches of pro-inflammatory lipid mediators.

Section 5: Experimental Methodologies

The study of this compound requires robust methods for its synthesis, purification, and analysis.

Workflow for this compound Synthesis and Analysis

Protocol 1: Enzymatic Synthesis and Purification of this compound

This protocol is adapted from methodologies described in the literature for the synthesis of related hydroperoxy fatty acids.[7]

-

Reaction Setup: In a suitable reaction vessel, combine arachidonic acid with purified 5-lipoxygenase enzyme in a buffered solution (e.g., 100mM Sodium Borate, pH 9.2). The reaction should be gently stirred at a controlled temperature (e.g., 37°C).

-

Monitoring: Monitor the reaction's progress by observing the increase in absorbance at ~236 nm, which corresponds to the formation of the conjugated diene system in this compound.

-

Quenching: Once the reaction reaches completion (or the desired endpoint), terminate it by acidifying the mixture (e.g., with 1% v/v glacial acetic acid). This denatures the enzyme and stops further conversion.

-

Extraction: Extract the lipid products from the aqueous phase using a suitable organic solvent, such as dichloromethane or via solid-phase extraction (SPE) cartridges. Evaporate the solvent under a stream of nitrogen to dryness.

-

Purification: Re-dissolve the dried extract in a minimal volume of the HPLC mobile phase. Purify the this compound using isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A mobile phase of acetonitrile and water (with 0.1% acetic acid) is commonly used.[7] Collect the fractions corresponding to the this compound peak, identified by its retention time and UV absorbance.

-

Validation: Confirm the purity and identity of the final product using liquid chromatography-mass spectrometry (LC-MS) to verify the correct mass-to-charge ratio (m/z) and UV spectroscopy to confirm the λmax.

Conclusion

This compound is a cornerstone of the 5-lipoxygenase pathway. Its precise stereochemistry and reactive hydroperoxide group are testaments to the elegant specificity of enzymatic catalysis. As the direct precursor to both the stable inflammatory mediator 5(S)-HETE and the gateway to the entire leukotriene family, LTA₄, its formation represents a critical control point for inflammatory and immune responses. Understanding its chemical nature, metabolic fate, and proper handling is therefore indispensable for researchers investigating inflammation, immunology, and the development of novel anti-inflammatory therapeutics. The protocols and data presented in this guide offer a robust framework for the successful study of this pivotal lipid mediator.

References

-

Wikipedia. 5-Hydroxyeicosatetraenoic acid. [Link]

-

Greenberg, J. A., et al. (2018). 5S,15S-Dihydroperoxyeicosatetraenoic acid (5,15-diHpETE) as a Lipoxin Intermediate. Scientific Reports. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5280778, this compound. [Link]

-

Sanak, M. (2016). Eicosanoid Mediators in the Airway Inflammation of Asthmatic Patients: What is New?. ResearchGate. [Link]

-

Penrose, J. F., et al. (2007). Substrate Selectivity of 5-Hydroxyeicosanoid Dehydrogenase and Its Inhibition by 5-Hydroxy-Δ6-Long-Chain Fatty Acids. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Wikipedia. Arachidonic acid 5-hydroperoxide. [Link]

Sources

- 1. This compound | C20H32O4 | CID 5280778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Substrate Selectivity of 5-Hydroxyeicosanoid Dehydrogenase and Its Inhibition by 5-Hydroxy-Δ6-Long-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arachidonic acid 5-hydroperoxide - Wikipedia [en.wikipedia.org]

- 5. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 5S,15S-Dihydroperoxyeicosatetraenoic acid (5,15-diHpETE) as a Lipoxin Intermediate: Reactivity and Kinetics with Human Leukocyte 5-Lipoxygenase, Platelet 12-Lipoxygenase, and Reticulocyte 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a New Eicosanoid Pathway: A Technical Guide to the Discovery and Historical Context of 5(S)-HPETE Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the pivotal discovery of 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HPETE) and its profound impact on our understanding of inflammatory processes and lipid mediator signaling. We will delve into the historical scientific landscape that set the stage for this discovery, the key experiments that led to its identification, and the subsequent research that unraveled its central role as the precursor to the potent inflammatory mediators, the leukotrienes.

I. The Scientific Landscape of the Mid-1970s: An Era of Prostaglandins and Unexplained Bioactivity

In the mid-20th century, the field of lipid biochemistry was dominated by the study of prostaglandins. These cyclic fatty acid derivatives, first isolated from seminal fluid, were recognized for their diverse physiological effects.[1] The pioneering work of researchers like Sune Bergström and Bengt Samuelsson had established that prostaglandins were synthesized from polyunsaturated fatty acids, most notably arachidonic acid.[1][2] This research, which would later be recognized with a Nobel Prize, laid the foundation for understanding how lipids could act as potent signaling molecules.[3][4]

However, alongside the well-characterized prostaglandins, there existed a mysterious biological activity that could not be attributed to any known substance. For decades, researchers had been intrigued by a potent bronchoconstrictor and smooth muscle-contracting factor released during anaphylactic reactions, which they termed "slow-reacting substance of anaphylaxis" (SRS-A).[5] The chemical nature of SRS-A remained elusive, and its relationship to arachidonic acid metabolism was yet to be discovered.

It was within this context of established prostaglandin biochemistry and the enigma of SRS-A that the stage was set for a discovery that would open a new chapter in eicosanoid research.

II. The Landmark Discovery: Unmasking a Novel Arachidonic Acid Metabolite

The prevailing hypothesis at the time was that arachidonic acid metabolism in these cells would likely follow the known cyclooxygenase pathway to produce prostaglandins. However, the results of their experiments revealed a surprising and significant departure from this expectation.

Experimental Approach: A Deliberate and Methodical Investigation

The experimental design employed by Samuelsson's group was elegant in its simplicity and rigor. They incubated suspensions of rabbit peritoneal neutrophils with arachidonic acid and then meticulously analyzed the resulting products.[6]

Experimental Protocol: Incubation of Arachidonic Acid with Rabbit Polymorphonuclear Leukocytes (Adapted from Borgeat et al., 1976)

-

Cell Preparation: Polymorphonuclear leukocytes were harvested from the peritoneal cavity of rabbits following the injection of glycogen to induce a sterile inflammatory response.[2] The cells were washed and suspended in an appropriate buffer.

-

Incubation: The cell suspension was incubated with arachidonic acid at 37°C for a defined period.

-

Extraction: The reaction was terminated, and the lipids were extracted from the incubation mixture using an organic solvent system.[7]

-

Purification and Analysis: The extracted lipids were then subjected to a series of chromatographic purification steps, including silicic acid chromatography and reversed-phase high-pressure liquid chromatography (RP-HPLC), to isolate the individual metabolites.[7]

The Unexpected Finding: A Predominant, Novel Metabolite

The analysis of the incubation products revealed that the major metabolite was not a prostaglandin but a novel, non-cyclized derivative of arachidonic acid.[6] This compound was identified as 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE).[6] Importantly, they determined that this was the stable reduction product of an initially formed, unstable hydroperoxy intermediate: 5(S)-hydroperoxyeicosatetraenoic acid (this compound) .

The formation of 5-HETE was not inhibited by indomethacin, a known cyclooxygenase inhibitor, providing strong evidence that a novel enzymatic pathway was responsible for its synthesis.[6] The structure of 5-HETE, with its hydroxyl group and conjugated diene system, was suggestive of a lipoxygenase-catalyzed reaction.[6]

III. Elucidating the 5-Lipoxygenase Pathway: From a Single Metabolite to a Cascade

The discovery of this compound was the critical first step in unraveling a previously unknown branch of arachidonic acid metabolism, now known as the 5-lipoxygenase (5-LOX) pathway. Subsequent research, much of it from Samuelsson's laboratory, rapidly expanded on this initial finding.

The Central Role of 5-Lipoxygenase (5-LOX)

The enzyme responsible for the conversion of arachidonic acid to this compound was identified as arachidonate 5-lipoxygenase (5-LOX).[8] This non-heme iron-containing enzyme catalyzes the stereospecific insertion of molecular oxygen at the C-5 position of arachidonic acid.[8]

This compound: A Pivotal Intermediate

Further investigations revealed that this compound is not an end product but a crucial and unstable intermediate that can be rapidly metabolized via two main routes:

-

Reduction to 5(S)-HETE: this compound is readily reduced by cellular peroxidases to the more stable 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE).[9] Early studies on the biological activities of this pathway often focused on 5-HETE due to its greater stability.

-

Conversion to Leukotriene A4 (LTA4): In a key subsequent discovery, it was found that 5-LOX itself can further metabolize this compound into an unstable epoxide, leukotriene A4 (LTA4).[8][9] This pivotal finding connected the initial discovery of this compound to the long-sought-after identity of SRS-A.

Connecting the Dots: this compound and the Elucidation of Leukotrienes

The discovery of LTA4 was the missing link. It was soon demonstrated that LTA4 is the immediate precursor to the leukotrienes.[8] LTA4 can be enzymatically hydrolyzed to leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, or conjugated with glutathione to form leukotriene C4 (LTC4), which is subsequently converted to LTD4 and LTE4.[7] These cysteinyl-leukotrienes were found to be the components of the enigmatic SRS-A.[8]

IV. Early Methodologies for this compound Research: A Glimpse into the Past

The initial research on this compound relied on techniques that were state-of-the-art for the 1970s. Understanding these methods provides valuable context for appreciating the scientific rigor of the time.

Isolation and Purification

The isolation of 5-HETE and its precursor from complex biological mixtures was a significant challenge. The primary methods employed were:

-

Solvent Extraction: Following incubation, lipids were extracted from the aqueous cell suspensions using organic solvents like diethyl ether or chloroform/methanol mixtures.[7]

-

Silicic Acid Chromatography: This was a common technique for the initial fractionation of lipid extracts based on polarity.[7]

-

Reversed-Phase High-Pressure Liquid Chromatography (RP-HPLC): The advent of HPLC was a major technological advance that enabled the high-resolution separation of closely related fatty acid metabolites.[7]

Structural Characterization

Once purified, the structure of the novel metabolite was determined using a combination of techniques:

-

Ultraviolet (UV) Spectroscopy: The presence of a conjugated diene system in 5-HETE gave it a characteristic UV absorbance maximum, which was a key piece of structural evidence.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This was the cornerstone of structural elucidation. The purified compound was derivatized to make it volatile and then analyzed by GC-MS. The fragmentation pattern of the molecule in the mass spectrometer provided detailed information about its structure.[6]

Assaying 5-Lipoxygenase Activity

Early methods for measuring 5-LOX activity often relied on detecting the formation of the conjugated diene in the product. This could be done by:

-

Spectrophotometry: Measuring the increase in absorbance at around 234 nm, which corresponds to the formation of the conjugated diene system.

-

Oxygen Consumption: Using an oxygen electrode to measure the consumption of molecular oxygen during the lipoxygenase reaction.

V. The Enduring Legacy of the this compound Discovery

The discovery of this compound and the subsequent elucidation of the 5-lipoxygenase pathway had a transformative effect on our understanding of inflammation and allergic diseases. It provided the molecular basis for the potent biological activities of SRS-A and opened up new avenues for therapeutic intervention.

The 5-LOX pathway is now a well-established target for the development of drugs to treat a range of inflammatory conditions, including asthma, allergic rhinitis, and cardiovascular disease. The initial discovery of a single, unexpected metabolite in rabbit neutrophils has thus blossomed into a major field of research with significant clinical implications.

This in-depth guide has aimed to provide a comprehensive overview of the discovery and historical context of this compound research, emphasizing the scientific integrity and logical progression of this landmark scientific journey.

VI. References

-

Borgeat, P., Hamberg, M., & Samuelsson, B. (1976). Transformation of arachidonic acid and homo-gamma-linolenic acid by rabbit polymorphonuclear leukocytes. Monohydroxy acids from novel lipoxygenases. The Journal of Biological Chemistry, 251(24), 7816–7820.

-

The Discovery of the Leukotrienes. (2000). American Journal of Respiratory and Critical Care Medicine, 161(2), S1-S4.

-

Borgeat, P., & Samuelsson, B. (1979). Arachidonic acid metabolism in polymorphonuclear leukocytes: unstable intermediate in formation of dihydroxy acids. Proceedings of the National Academy of Sciences of the United States of America, 76(7), 3213–3217.

-

Bergström, S., Samuelsson, B., & Vane, J. R. (1982). Nobel Prize in Physiology or Medicine. NobelPrize.org.

-

Borgeat, P., & Samuelsson, B. (1979). Transformation of arachidonic acid by rabbit polymorphonuclear leukocytes. Formation of a novel dihydroxyeicosatetraenoic acid. The Journal of Biological Chemistry, 254(8), 2643–2646.

-

Transformation of arachidonic acid by rabbit polymorphonuclear leukocytes. Formation of a novel dihydroxyeicosatetraenoic acid. (1979). The Journal of Biological Chemistry, 254(8), 2643-2646.

-

Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. (2021). International Journal of Molecular Sciences, 22(15), 7937.

-

FORMATION OF SLOW-REACTING SUBSTANCE OF ANAPHYLAXIS IN HUMAN LUNG TISSUE AND CELLS BEFORE RELEASE. (1978). The Journal of Immunology, 121(3), 867-873.

-

Metabolism of arachidonic acid in polymorphonuclear leukocytes. Structural analysis of novel hydroxylated compounds. (1979). The Journal of Biological Chemistry, 254(16), 7865-7869.

-

Dr Charles Kellaway and Dr Wilhelm Feldberg describe the action of slow-reacting substance of anaphylaxis (SRS-A). Walter and Eliza Hall Institute of Medical Research.

-